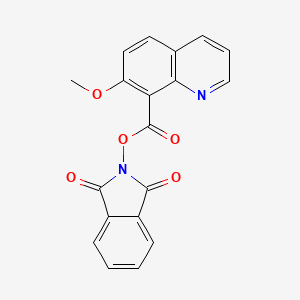
(1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate is a complex organic compound that features both isoindoline and quinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindoline-1,3-dione moiety, which can be synthesized through the condensation of an aromatic primary amine with a maleic anhydride derivative . The quinoline moiety can be introduced through a Friedländer synthesis, which involves the reaction of aniline derivatives with ketones under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders .
Medicine
In medicine, derivatives of this compound are being explored for their anti-inflammatory and antimicrobial properties. These derivatives could potentially be developed into new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the development of new materials for electronic and optical applications .
Mécanisme D'action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate involves its interaction with specific molecular targets. For example, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can disrupt key biological pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 2-{2-[2-(1,3-Dioxoisoindol-2-yl)eth-oxy]eth-yl}isoindole-1,3-dione
Uniqueness
What sets (1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate apart from similar compounds is its dual functionality, combining the properties of both isoindoline and quinoline moieties.
Propriétés
Formule moléculaire |
C19H12N2O5 |
|---|---|
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate |
InChI |
InChI=1S/C19H12N2O5/c1-25-14-9-8-11-5-4-10-20-16(11)15(14)19(24)26-21-17(22)12-6-2-3-7-13(12)18(21)23/h2-10H,1H3 |
Clé InChI |
OYTVPVKWPXPPQX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=CC=N2)C=C1)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















